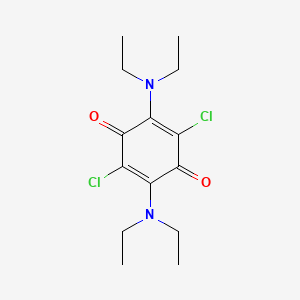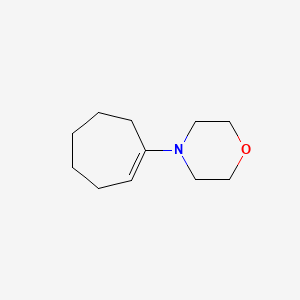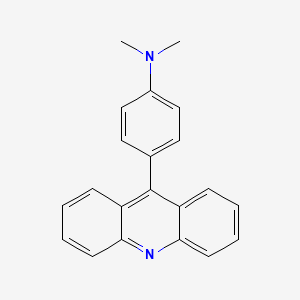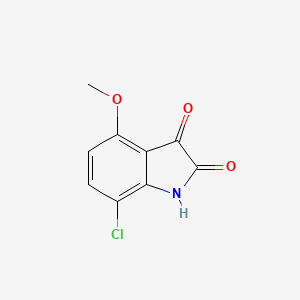
7-Chloro-4-methoxy-1h-indole-2,3-dione
Overview
Description
“7-Chloro-4-methoxy-1h-indole-2,3-dione” is a chemical compound with the molecular formula C9H8ClNO . It has a molecular weight of 181.62 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H8ClNO/c1-12-8-3-2-7 (10)9-6 (8)4-5-11-9/h2-5,11H,1H3 .
Physical And Chemical Properties Analysis
The compound “this compound” is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a foundational structure for synthesizing a broad range of heterocyclic compounds. Researchers have developed methods for nucleophilic substitution of methoxy groups, leading to the formation of N-alkyl or N-aryl derivatives of similar structures. Such derivatives have shown potential in drug development and the synthesis of complex organic molecules (Shchekotikhin et al., 2006).
Organic Synthesis and Drug Development
Indole derivatives, including those related to 7-Chloro-4-methoxy-1H-indole-2,3-dione, have been extensively studied for their roles in organic synthesis and drug development. These compounds are versatile substrates that can be used to synthesize a wide array of heterocyclic compounds, including indoles and quinolines. Their presence in mammalian tissue and ability to modulate biochemical processes highlight their potential in pharmacological applications (Garden & Pinto, 2001).
Anticorrosion and Antibacterial Applications
Some derivatives of this compound have been reported to exhibit significant antibacterial activities. Moreover, their functional groups and electronic properties make them efficient as inhibitors against metal corrosion, suggesting their utility in developing new anticorrosive and antibacterial agents (Miao, 2014).
Development of Photochromic Materials
Indole derivatives, structurally related to this compound, have been synthesized to exhibit photochromic properties in solution. These compounds demonstrate potential in developing new materials for optical storage, photoswitching applications, and fluorescence imaging, highlighting the versatility of indole-based compounds in material science (Makarova et al., 2011).
Catalytic Applications
The compound and its derivatives have been utilized in catalytic processes to synthesize indolylindoline derivatives. These processes underline the compound's role in facilitating chemical transformations, further broadening its application in organic synthesis (Pal et al., 2005).
Antiproliferative Potency
Indole derivatives have shown significant antiproliferative activity against various cancer cell lines, including human breast cancer (MCF-7) cells. The synthesis of new compounds derived from indole structures underscores the potential of these compounds in cancer research and the development of new anticancer drugs (Fawzy et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-chloro-4-methoxy-1h-indole-2,3-dione, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, including the treatment of cancer cells, microbes, and various types of disorders in the human body .
properties
IUPAC Name |
7-chloro-4-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)7-6(5)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVWQQZWRTXTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302189 | |
| Record name | 7-chloro-4-methoxy-1h-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15345-55-8 | |
| Record name | 15345-55-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloro-4-methoxy-1h-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



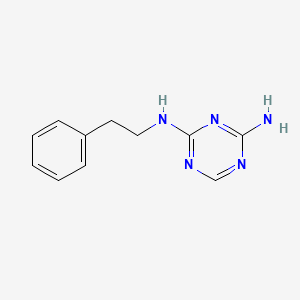
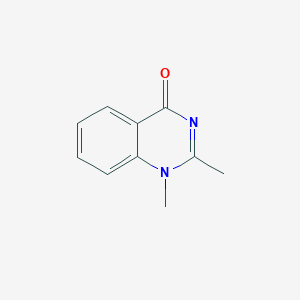


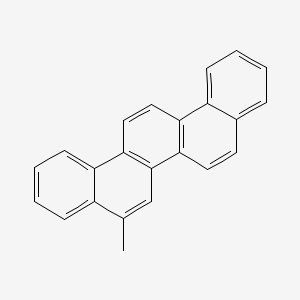
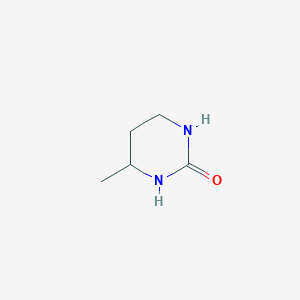
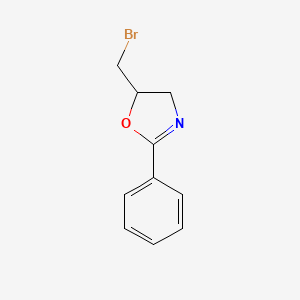
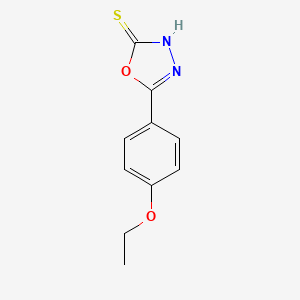
![n-[(2-Chloro-5-nitrophenyl)carbamothioyl]propanamide](/img/structure/B1619286.png)
